molecular formula C11H14O2S B8800586 5,5-Dimethyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid

5,5-Dimethyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid

Cat. No.: B8800586
M. Wt: 210.29 g/mol
InChI Key: GBWOOJHXGVEEMJ-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid is a heterocyclic compound that contains a thiophene ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of sulfur-containing compounds with aromatic precursors, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

5,5-Dimethyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

What sets 5,5-Dimethyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

5,5-dimethyl-6,7-dihydro-4H-2-benzothiophene-1-carboxylic acid

InChI

InChI=1S/C11H14O2S/c1-11(2)4-3-8-7(5-11)6-14-9(8)10(12)13/h6H,3-5H2,1-2H3,(H,12,13)

InChI Key

GBWOOJHXGVEEMJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(SC=C2C1)C(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a part (300 mL) of a freshly prepared solution of sodium (21 g, 875 mmol) in ethanol (500 mL), mercaptoacetic acid ethyl ester (50 mL) is added. The resulting solution is added over a period of 10 min to a solution of 2-chloromethylene-4,4-dimethyl-cyclohexanone (50 g, 290 mmol) in THF (170 mL). The mixture becomes warm (50° C.). Upon complete addition, the remaining part of the freshly prepared solution of sodium in ethanol (200 mL) is added to the reaction mixture. The mixture is stirred at rt for 15 min before 1 N aq. LiOH solution (300 mL) is added. The solution is refluxed for 3 h, then stirred at it for 16 h. The THF and ethanol are removed under reduced pressure and the remaining dark solution is extracted with heptane/EA 3:1 (2×200 mL). The aq. phase is acidified by adding citric acid (30 g) and 2 N aq. HCl (200 mL) and then extracted three times with EA. The combined organic extracts are washed three times with sat. aq. NaHCO3 solution, dried over Na2SO4 and evaporated. The resulting dark brown oil is dissolved in acetonitrile at 60° C. and crystallised at 5° C. The crystals are collected, washed with acetonitrile and dried to give 5,5-dimethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid (31 g) as a slightly grey powder; LC-MS: tR=0.95 min, [M+1+CH3CN]+=252.18; 1H NMR (CDCl3): δ 7.15 (s, 1H), 3.05 (t, J=7.0 Hz, 2H), 2.47 (s, 2H), 1.58 (t, J=7.0 Hz, 2H), 0.97 (s, 6H).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
2-chloromethylene-4,4-dimethyl-cyclohexanone
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
170 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four

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